

Application Note: Quantification of Myclobutanil in Agricultural Crops using LC-MS/MS

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Compound of Interest

Compound Name: *Myclobutanil*

Cat. No.: *B10753111*

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Introduction

Myclobutanil is a systemic fungicide belonging to the triazole class, widely used to control a variety of fungal diseases, such as powdery mildew and scab, on crops like grapes, apples, and tomatoes.[1][2] Its systemic nature means it can be absorbed by the plant, making it effective against existing infections and for preventative treatment.[2][3] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for **myclobutanil** in various food commodities to ensure consumer safety. Consequently, sensitive and selective analytical methods are required for the accurate quantification of **myclobutanil** residues in crop matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this application due to its high sensitivity, selectivity, and robustness.[4][5]

This application note provides a detailed protocol for the quantification of **myclobutanil** in various crops using LC-MS/MS, based on established methodologies such as QuEChERS for sample preparation.

Principle

The method involves the extraction of **myclobutanil** from the crop matrix using an organic solvent, typically acetonitrile, followed by a clean-up step to remove interfering co-extractives. The purified extract is then injected into a liquid chromatography system, where **myclobutanil** is separated from other components on a reversed-phase C18 column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM)

mode. In MRM, a specific precursor ion of **myclobutanil** is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method allows for accurate quantification even at trace levels in complex matrices.^{[4][6]}

Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
 - Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source^{[5][7]}
 - Analytical balance
 - Homogenizer/blender
 - Centrifuge
 - Vortex mixer
 - Syringe filters (0.22 µm)
 - Autosampler vials
- Reagents:
 - **Myclobutanil** analytical standard
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid
 - Ammonium acetate

- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- QuEChERS dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)[7]

Experimental Protocols

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of **myclobutanil** analytical standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to create a calibration curve (e.g., 0.5 - 100 ng/mL).[4][7]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][8]

- Homogenization: Weigh a representative portion (e.g., 10-15 g) of the crop sample into a blender and homogenize.
- Extraction:
 - Transfer a specific amount (e.g., 10 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add QuEChERS extraction salts.
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.
- Clean-up (Dispersive SPE):

- Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents.[7]
- Vortex for 30 seconds.
- Centrifuge at high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned-up supernatant (e.g., 0.5 mL) and add 0.5 mL of water.[5]
 - Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: A reversed-phase C18 column is commonly used. For enantiomeric separation, a chiral column such as Lux Cellulose-1 can be employed.[7]
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid and ammonium acetate to improve ionization.[7][9]
 - Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[7]
 - Injection Volume: 5-10 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The precursor ion for **myclobutanil** is typically m/z 289.1. Common product ions for quantification and confirmation are m/z 70.2 and m/z 125.1.[5][6][7] The collision energies will need to be optimized for the specific instrument used.[5][10]

- Source Parameters: Parameters such as source voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.[5][7]

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

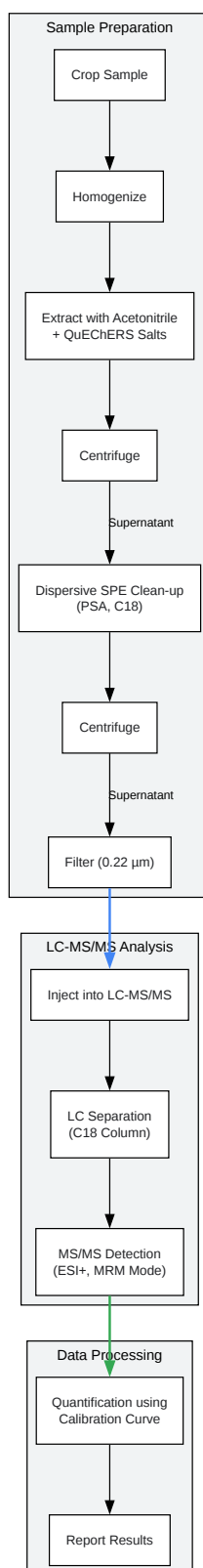
- Linearity: The calibration curve should demonstrate a linear response over the desired concentration range, with a correlation coefficient (R^2) greater than 0.99.[7]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
- Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 70-120%, with a relative standard deviation (RSD) below 20%.[7]
- Matrix Effects: The influence of co-eluting compounds from the matrix on the ionization of the analyte. This can be assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration is often used to compensate for these effects.[7]

Data Presentation

The following table summarizes quantitative data for **myclobutanil** analysis from various studies.

Crop/Matrix	Linearity (µg/L or ng/mL)	LOQ (µg/kg or mg/kg)	Recovery (%)	RSD (%)	Reference
Wheat & Processed Products	0.5 - 25	0.5	80 - 110	0.9 - 6.8	[7]
Soil & Earthworms	-	1 - 3	81.2 - 100.2	< 14	[9] [11]
Tomato	-	-	82 - 102	≤ 9.1	[5]

Visualizations



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Caption: Workflow for **Myclobutanil** Quantification in Crops.

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